molecular formula C11H23NO B13083671 3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol

3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol

Cat. No.: B13083671
M. Wt: 185.31 g/mol
InChI Key: QMMYVTFYROPTHM-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C({11})H({23})NO It features a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions, an amino group attached to the cyclohexyl ring, and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylcyclohexanone and 3-aminopropanol.

    Reductive Amination: The key step involves the reductive amination of 3,5-dimethylcyclohexanone with 3-aminopropanol. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH(_3)CN) or hydrogen gas with a suitable catalyst like palladium on carbon (Pd/C).

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing optimized catalysts to improve yield and selectivity.

    Purification: Implementing advanced purification techniques such as distillation or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO(_4).

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like LiAlH(_4) (Lithium aluminium hydride).

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO(_4), CrO(_3).

    Reducing Agents: NaBH(_4), LiAlH(_4), H(_2)/Pd-C.

    Substitution Reagents: Acyl chlorides, anhydrides, alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or substituted amines.

Scientific Research Applications

3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,5-Dimethylcyclohexyl)amino]ethanol: Similar structure but with an ethanol chain instead of propanol.

    3-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol: Similar structure but with a butanol chain instead of propanol.

Uniqueness

3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is unique due to its specific combination of a cyclohexyl ring with dimethyl substitution and a propanol chain, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-[(3,5-dimethylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C11H23NO/c1-9-6-10(2)8-11(7-9)12-4-3-5-13/h9-13H,3-8H2,1-2H3

InChI Key

QMMYVTFYROPTHM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NCCCO)C

Origin of Product

United States

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